An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-methyl-5-vinylbenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-methyl-5-vinylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known physicochemical properties of the aromatic compound 1-Bromo-3-methyl-5-vinylbenzene. Designed for professionals in research and development, this document synthesizes available data with established scientific principles to offer a practical framework for understanding and characterizing this molecule. While specific experimental values for some properties of this compound are not extensively reported in publicly available literature, this guide outlines the authoritative methodologies for their determination, ensuring a robust approach to its application in scientific endeavors.
Introduction: The Significance of Substituted Styrenes
Substituted styrenes, such as 1-Bromo-3-methyl-5-vinylbenzene, are versatile building blocks in organic synthesis. The presence of a vinyl group allows for a variety of polymerization reactions, leading to the formation of polymers with tailored properties. Furthermore, the bromo and methyl substituents on the benzene ring provide handles for further functionalization through cross-coupling reactions, making this class of compounds valuable in the synthesis of complex organic molecules, including pharmaceuticals and materials for electronic applications. Understanding the fundamental physicochemical properties of these molecules is paramount for their effective use in these fields.
Molecular Identity and Known Properties
A summary of the established identifiers and properties for 1-Bromo-3-methyl-5-vinylbenzene is presented below. It is important to note that while some computational predictions for properties like the octanol-water partition coefficient (LogP) exist, experimental data for many physical constants remain to be definitively reported in the literature.
| Property | Value | Source |
| Chemical Name | 1-Bromo-3-methyl-5-vinylbenzene | N/A |
| CAS Number | 189324-29-6 | [1][2] |
| Molecular Formula | C₉H₉Br | [1][2] |
| Molecular Weight | 197.07 g/mol | [1][2] |
| SMILES | CC1=CC(C=C)=CC(Br)=C1 | [1][2] |
| Storage Conditions | Sealed in dry, 2-8°C | [1][2] |
| Purity | ≥98% (as commercially available) | [1][2] |
| Calculated LogP | 3.40052 | [2] |
Methodologies for Experimental Determination of Physicochemical Properties
Given the limited availability of experimental data for 1-Bromo-3-methyl-5-vinylbenzene, this section details the standard, field-proven protocols for characterizing its key physicochemical properties. The causality behind these experimental choices is rooted in established principles of physical organic chemistry and analytical science.
Determination of Melting and Boiling Points
The melting and boiling points are fundamental properties that provide insights into the purity and the intermolecular forces of a compound. For a crystalline solid, a sharp melting point range is indicative of high purity.
Experimental Protocol: Melting Point Determination (Capillary Method)
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Sample Preparation: A small amount of the crystalline 1-Bromo-3-methyl-5-vinylbenzene is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Experimental Protocol: Boiling Point Determination (Distillation Method)
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Apparatus Setup: A standard distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
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Sample Introduction: A sample of 1-Bromo-3-methyl-5-vinylbenzene is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
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Heating: The flask is heated gently.
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Measurement: The temperature at which the liquid and vapor phases are in equilibrium, as indicated by a stable temperature reading on the thermometer during distillation, is recorded as the boiling point. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed.
Logical Framework for Thermal Analysis
Caption: Workflow for determining melting and boiling points.
Density Determination
Density is a measure of mass per unit volume and is a useful parameter for compound identification and for calculations in process chemistry.
Experimental Protocol: Density Measurement (Pycnometer Method)
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Calibration: The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately determined. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again to calibrate its exact volume.
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Sample Measurement: The pycnometer is emptied, dried, and filled with 1-Bromo-3-methyl-5-vinylbenzene.
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Weighing: The mass of the pycnometer containing the sample is measured.
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Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
Solubility Assessment
Solubility is a critical parameter, particularly in drug development, as it influences bioavailability. The "like dissolves like" principle suggests that 1-Bromo-3-methyl-5-vinylbenzene, being a relatively nonpolar aromatic compound, will exhibit higher solubility in organic solvents than in water.
Experimental Protocol: Qualitative and Quantitative Solubility
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Solvent Screening (Qualitative): A small, measured amount of 1-Bromo-3-methyl-5-vinylbenzene is added to a series of test tubes, each containing a different solvent (e.g., water, ethanol, acetone, toluene, hexane). The tubes are agitated, and the dissolution is observed.
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Quantitative Determination (e.g., Shake-Flask Method):
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An excess amount of the compound is added to a known volume of the solvent in a flask.
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The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The saturated solution is filtered to remove undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.
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Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to coupling between the protons on the benzene ring.
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Vinyl Protons: A set of signals corresponding to the three protons of the vinyl group, typically in the range of δ 5.0-7.0 ppm, showing characteristic geminal and cis/trans coupling constants.
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Methyl Protons: A singlet in the aliphatic region (around δ 2.0-2.5 ppm) corresponding to the three protons of the methyl group.
Expected ¹³C NMR Spectral Features:
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Signals for the nine distinct carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl and vinyl groups. Aromatic carbons will appear in the δ 120-150 ppm range, while the methyl carbon will be significantly upfield.
Experimental Protocol: NMR Analysis
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Sample Preparation: A few milligrams of 1-Bromo-3-methyl-5-vinylbenzene are dissolved in a deuterated solvent (e.g., CDCl₃).
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Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
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Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, integration, and coupling patterns are analyzed to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
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C-H stretching (aromatic): ~3000-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-3000 cm⁻¹
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C=C stretching (aromatic ring): ~1450-1600 cm⁻¹
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C=C stretching (vinyl): ~1620-1680 cm⁻¹
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C-H bending (out-of-plane) for substituted benzene: Specific patterns in the 680-900 cm⁻¹ region, indicative of the 1,3,5-substitution pattern.
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C-Br stretching: Typically in the fingerprint region, below 800 cm⁻¹.
Experimental Protocol: IR Analysis (Attenuated Total Reflectance - ATR)
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Sample Placement: A small amount of the liquid or solid sample is placed directly on the ATR crystal.
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Data Acquisition: The IR spectrum is recorded.
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Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.
Workflow for Spectroscopic Analysis
Caption: Standard workflows for NMR, IR, and Mass Spectrometry analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectrum:
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Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (197.07 g/mol ). Due to the presence of bromine, there will be an M+2 peak of nearly equal intensity, corresponding to the ⁸¹Br isotope.
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Fragmentation Peaks: Characteristic fragments resulting from the loss of bromine, methyl, or vinyl groups.
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
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Ionization: The gaseous molecules are bombarded with electrons, causing ionization and fragmentation.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
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Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Conclusion
References
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The SAGE Encyclopedia of Industrial and Organizational Psychology, 2nd ed.; Hoffman, R., Ed.; SAGE Publications: Thousand Oaks, CA, 2017. [Link]
